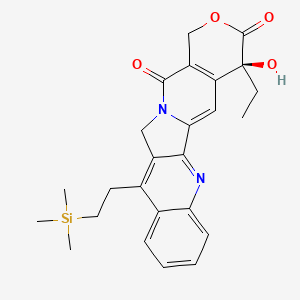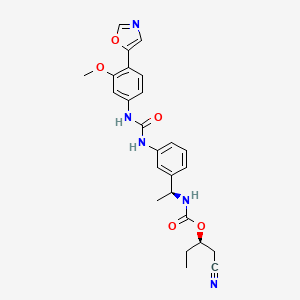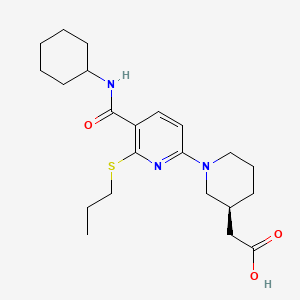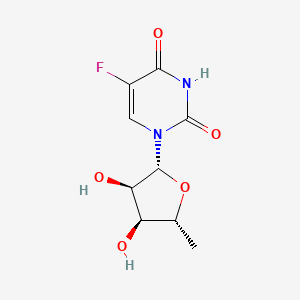
Karenitecin
Vue d'ensemble
Description
Cositecan, également connu sous le nom de Karenitecin, est un nouveau dérivé de la camptothécine. Il s'agit d'une petite molécule de formule chimique
C25H28N2O4Si
. Ce composé a été développé pour sa biodisponibilité orale supérieure et sa stabilité lactonique accrue, ce qui en fait un inhibiteur puissant de la topoisomérase I, une enzyme essentielle à la réplication de l'ADN .Méthodes De Préparation
Voies synthétiques et conditions de réaction
Cositecan est synthétisé par une voie semi-synthétique à partir de la camptothécine, un produit naturel dérivé de l'arbre Camptotheca acuminata. La synthèse implique plusieurs étapes, notamment l'introduction d'un groupe contenant du silicium pour améliorer sa lipophilie et sa stabilité. Les étapes clés comprennent :
Protection des groupes hydroxyle : sur la camptothécine.
Introduction du groupe triméthylsilyle : par une réaction de silylation.
Déprotection : pour obtenir le produit final, Cositecan.
Méthodes de production industrielle
La production industrielle de Cositecan suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant un contrôle rigoureux des conditions de réaction telles que la température, le pH et le choix du solvant. Le produit final est purifié en utilisant des techniques telles que la cristallisation et la chromatographie pour assurer une haute pureté adaptée à un usage pharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions
Cositecan subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, ce qui peut modifier son activité biologique.
Réactifs et conditions courants
Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs de substitution : y compris les agents halogénants et les nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions sont généralement des dérivés de Cositecan avec des groupes fonctionnels modifiés, qui peuvent présenter des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
Cositecan a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les effets des groupes contenant du silicium sur la stabilité et la réactivité des dérivés de la camptothécine.
Biologie : Investigué pour ses interactions avec l'ADN et la topoisomérase I, fournissant des informations sur les mécanismes de la réplication et de la réparation de l'ADN.
Médecine : Principalement étudié pour ses propriétés anticancéreuses. .
Mécanisme d'action
Cositecan exerce ses effets en inhibant la topoisomérase I, une enzyme qui atténue la tension torsionnelle dans l'ADN pendant la réplication et la transcription. En stabilisant le complexe topoisomérase I-ADN, Cositecan empêche la religaison du brin d'ADN, ce qui conduit à des dommages à l'ADN et à la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses qui se divisent rapidement .
Applications De Recherche Scientifique
Cositecan has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of silicon-containing groups on the stability and reactivity of camptothecin derivatives.
Biology: Investigated for its interactions with DNA and topoisomerase I, providing insights into the mechanisms of DNA replication and repair.
Medicine: Primarily researched for its anti-cancer properties. .
Industry: Its stability and bioavailability make it a candidate for developing new pharmaceutical formulations.
Mécanisme D'action
Cositecan exerts its effects by inhibiting topoisomerase I, an enzyme that alleviates torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, Cositecan prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Cositecan est comparé à d'autres dérivés de la camptothécine tels que :
- Topotecan
- Irinotecan
- SN-38
Unicité
Cette modification améliore sa biodisponibilité orale et réduit sa sensibilité à l'hydrolyse, ce qui le rend plus efficace que les autres dérivés de la camptothécine .
Propriétés
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-10-(2-trimethylsilylethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4Si/c1-5-25(30)19-12-21-22-17(13-27(21)23(28)18(19)14-31-24(25)29)15(10-11-32(2,3)4)16-8-6-7-9-20(16)26-22/h6-9,12,30H,5,10-11,13-14H2,1-4H3/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POADTFBBIXOWFJ-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CC[Si](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CC[Si](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174340 | |
| Record name | Cositecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
BNP1350, 7-[(2-trimethylsilyl)ethyl]-20(S)-camptothecin, is a novel semi-synthetic, highly lipophilic, silicon-containing camptothecin and an inhibitor of topoisomerase I. It has been supercomputer engineered for superior oral bioavailability, superior lactone stability, broad anti-tumor activity, increased potency and insensitivity to Pgp/MRP/LRP drug resistance. | |
| Record name | Cositecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05806 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
203923-89-1 | |
| Record name | Cositecan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203923891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cositecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05806 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cositecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COSITECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24R60NVC41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)




![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)
